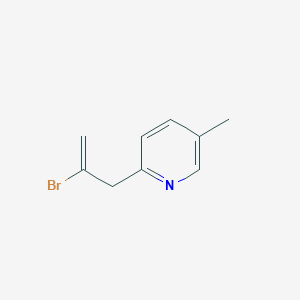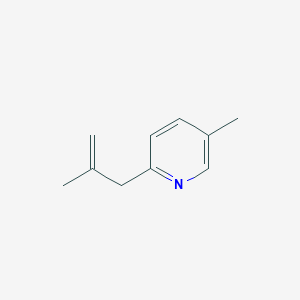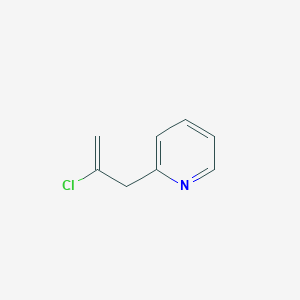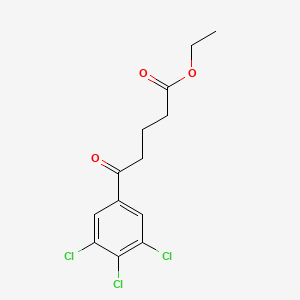![molecular formula C11H11BrO2 B3314631 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene CAS No. 951887-62-0](/img/structure/B3314631.png)
2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene
Descripción general
Descripción
“2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene” is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 . It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that autopolymerization is a common synthesis method for similar compounds . This involves using halogenated derivatives and investigating the reaction products in various states (gas, liquid, solid) using techniques like UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
The autopolymerization reaction of similar compounds has been studied . It was found that the reaction mechanism occurred in multiple steps and involved a side reaction . When a brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated, acting as both a catalyst for the polymerization reaction and an acid to cleave the alkoxyl group .Aplicaciones Científicas De Investigación
2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, pharmacology, and toxicology. This compound has been used as a starting material for the synthesis of various drugs, hormones, and other bioactive molecules. It has also been used as a reagent in the synthesis of other compounds, such as amino acids and peptides. This compound has also been used in the study of the effects of drugs, hormones, and other bioactive molecules on cells and tissues.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with a nucleophile such as an aldehyde or ketone to form the desired product. The mechanism of action of this compound is also believed to involve the formation of a carbanion intermediate, which is then reacted with a nucleophile to form the desired product.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on cells and tissues. It has been found to have a stimulatory effect on the release of hormones, and it has also been found to have a stimulatory effect on the expression of certain genes. This compound has also been found to have an inhibitory effect on the activity of certain enzymes, and it has been found to have an inhibitory effect on the activity of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene in lab experiments is that it is relatively easy to synthesize. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using this compound in lab experiments, such as the fact that it is not very stable and can degrade over time. Additionally, it can be difficult to control the reaction conditions when using this compound in lab experiments.
Direcciones Futuras
There are several potential future directions for 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene research. One potential direction is to further investigate the mechanism of action of this compound and to develop more efficient and specific methods of synthesis. Additionally, further research could be done to explore the potential applications of this compound in the fields of biochemistry, physiology, pharmacology, and toxicology. Finally, further research could be done to explore the potential therapeutic effects of this compound on cells and tissues.
Propiedades
IUPAC Name |
6-(2-bromoprop-2-enyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7H,1,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGWYTZKSMBBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)
![3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314638.png)
![3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314642.png)